molecular formula C19H21ClN2O3S B1678392 Pioglitazone hydrochloride CAS No. 112529-15-4

Pioglitazone hydrochloride

Cat. No. B1678392
M. Wt: 392.9 g/mol
InChI Key: GHUUBYQTCDQWRA-UHFFFAOYSA-N
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Description

Pioglitazone hydrochloride is an antihyperglycemic agent used with proper diet and exercise to treat high blood sugar levels caused by type 2 diabetes . It may be used alone or with other medicines such as insulin, metformin, or sulfonylurea agents . Pioglitazone works by helping your body use insulin better .


Synthesis Analysis

The synthesis of Pioglitazone hydrochloride involves novel intermediates by reacting . An improved process for the preparation of thiazolidinedione derivatives has been reported . The process involves the hydrogenation of acid addition salt of benzylidene compound with less reducing agent under low Hydrogen gas pressure to get substantially pure thiazolidinedione derivatives with improved yields .


Molecular Structure Analysis

Pioglitazone hydrochloride is a white crystalline powder with no odor and has a molecular formula of C19H20N2O3S·HCl . The molecular weight is 392.90 Da .


Chemical Reactions Analysis

Pioglitazone hydrochloride is analyzed using various techniques like electrochemical methods, spectrophotometry, capillary electrophoresis, high-performance liquid chromatography, liquid chromatography-electrospray ionization-tandem mass spectrometry, and high-performance thin layer chromatography .


Physical And Chemical Properties Analysis

The hydrochloride salt of Pioglitazone is a white crystalline powder with no odor . It is insoluble in water and ether; slightly soluble in acetone, acetonitrile, and alcohol; and soluble in dimethylformamide (DMF) and dimethyl .

Scientific Research Applications

  • Anticancer Potential : Pioglitazone hydrochloride shows promise as an anticancer agent. A study investigated its role in treating colorectal cancer, with a focus on developing a colon-targeted delivery system to enhance its therapeutic efficacy (Sinha & Sethi, 2015).

  • Treatment of Skin Conditions : Its use in treating lichen planopilaris, a primary cicatricial alopecia, was explored. The study evaluated pioglitazone's efficacy in this context, indicating a potential role in dermatological conditions (Mesinkovska et al., 2015).

  • Analytical Methods for Quantification : Research has focused on comparing spectrophotometric and high-performance liquid chromatographic methods for the quantitative measurement of pioglitazone in pharmaceutical products, demonstrating its relevance in analytical chemistry (Zahid et al., 2021).

  • Metabolic Syndrome and Multiple Sclerosis : A study investigated the anti-inflammatory effects of pioglitazone in patients with metabolic syndrome and multiple sclerosis, underlining its potential in treating autoimmune diseases (Negrotto, Farez, & Correale, 2016).

  • Wound Healing Applications : Pioglitazone was encapsulated in nanoparticles for use in wound-dressing materials, indicating its role in treating skin ulcers, particularly in diabetic patients (Rojewska et al., 2020).

  • Drug Detection Methods : A study developed an automatic method for determining pioglitazone content in medicines, highlighting its significance in pharmaceutical analysis (Zhang, Li, & Gao, 2018).

  • Stroke Prevention : Pioglitazone's role in secondary stroke prevention was explored in a systematic review and meta-analysis, indicating its potential in cardiovascular disease management (Lee et al., 2017).

Safety And Hazards

Pioglitazone hydrochloride should be kept away from heat and sources of ignition . Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride .

properties

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S.ClH/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUUBYQTCDQWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044203
Record name Pioglitazone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Pioglitazone hydrochloride

CAS RN

112529-15-4
Record name Pioglitazone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112529-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pioglitazone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112529154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pioglitazone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-5-{p-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIOGLITAZONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQT35NPK6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pioglitazone hydrochloride
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Pioglitazone hydrochloride
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Pioglitazone hydrochloride
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Citations

For This Compound
4,420
Citations
D Einhorn, M Rendell, J Rosenzweig, JW Egan… - Clinical …, 2000 - Elsevier
Background: Their complimentary mechanisms of action suggest that a combination of pioglitazone hydrochloride and metformin may have clinically beneficial effects in the treatment of …
Number of citations: 488 www.sciencedirect.com
T Radhakrishna, DS Rao, GO Reddy - Journal of pharmaceutical and …, 2002 - Elsevier
… Hitherto, the CE method for the analysis of pioglitazone hydrochloride is not reported. … High–low chromatogram of pioglitazone hydrochloride with spectrum index plot for all components …
Number of citations: 141 www.sciencedirect.com
S Aronoff, S Rosenblatt, S Braithwaite, JW Egan… - Diabetes …, 2000 - Am Diabetes Assoc
OBJECTIVE: To evaluate the efficacy and safety of four doses of pioglitazone monotherapy in the treatment of patients with type 2 diabetes. RESEARCH DESIGN AND METHODS: …
Number of citations: 829 diabetesjournals.org
MS Kipnes, A Krosnick, MS Rendell, JW Egan… - The American journal of …, 2001 - Elsevier
PURPOSE: To evaluate the efficacy and tolerability of pioglitazone in combination with a sulfonylurea in the treatment of type 2 diabetes mellitus. SUBJECTS AND METHODS: This 16-…
Number of citations: 388 www.sciencedirect.com
PK Sahoo, R Sharma, SC Chaturvedi - Indian journal of …, 2008 - ncbi.nlm.nih.gov
… estimation of metformin hydrochloride and pioglitazone hydrochloride in combined tablet dosage form… range of 0.015 to 0.120 μg/ml of pioglitazone hydrochloride and 0.5 to 4.0 μg/ml of …
Number of citations: 78 www.ncbi.nlm.nih.gov
D Jain, S Jain, D Jain, M Amin - Journal of chromatographic …, 2008 - academic.oup.com
… reversed-phase high-performance liquid chromatography method is developed for the simultaneous estimation of metformin hydrochloride (MET), pioglitazone hydrochloride (PIO), and …
Number of citations: 155 academic.oup.com
AL Saber - Pakistan Journal of Analytical & Environmental …, 2008 - pjaec.pk
A rapid and accurate HPLC method has been developed for the determination of pioglitazone hydrochloride in tablets. Chromatographic analysis was performed on a Nova-Pak® C18 …
Number of citations: 39 www.pjaec.pk
M Tao, J Wang, Y Wang - Journal of Chemical & Engineering Data, 2011 - ACS Publications
The solubility of pioglitazone hydrochloride (form I) in methanol, ethanol, 1-propanol, acetic acid, and N,N-dimethylacetamide has been measured between 278.15 and 323.15 K at …
Number of citations: 12 pubs.acs.org
MB Shankar, VD Modi, DA Shah… - Journal of AOAC …, 2005 - academic.oup.com
Two simple and accurate methods of analysis to determine pioglitazone hydrochloride (PIO) and metformin hydrochloride (MET) in combined dosage forms were developed using …
Number of citations: 60 academic.oup.com
M Tao, H Sun, Z Wang, P Cui, J Wang - Fluid Phase Equilibria, 2013 - Elsevier
… The solubility of pioglitazone hydrochloride (Form I) was … The solubility of pioglitazone hydrochloride (Form I) increased … of the solvent action for pioglitazone hydrochloride (Form I) in …
Number of citations: 31 www.sciencedirect.com

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